N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide
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Overview
Description
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyridine ring, and a pyrrolidine ring, all connected to a furanamide group.
Mechanism of Action
Target of Action
The primary targets of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antifungal effects .
Mode of Action
The exact mode of action of This compound It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to interact excellently with receptors , which could suggest a potential interaction between the compound and its targets.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the broad-spectrum biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The ADME properties of This compound It’s worth noting that the 1,2,4-oxadiazole heterocycle, a component of the compound, is a bioisostere of amide but shows better hydrolytic and metabolic stability . This could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of This compound 1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that most salts of 1,2,4-oxadiazole derivatives were found to exhibit low impact sensitivities , suggesting that the compound may have good stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The pyridine and pyrrolidine rings are then introduced through nucleophilic substitution reactions. The final step involves coupling the pyrrolidine derivative with 2-furoyl chloride to form the furanamide group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with pyridine rings that have similar chemical reactivity and biological properties.
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are often used in medicinal chemistry
Uniqueness
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide is unique due to its combination of multiple heterocyclic rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-19-17(25-21-11)13-4-2-7-18-15(13)22-8-6-12(10-22)20-16(23)14-5-3-9-24-14/h2-5,7,9,12H,6,8,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFMJOAPMQMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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